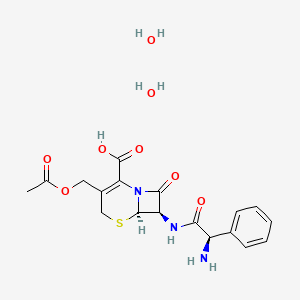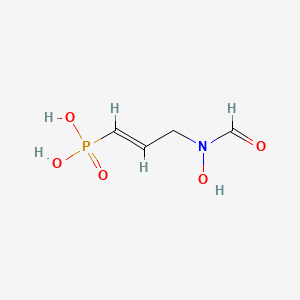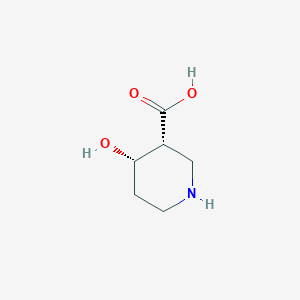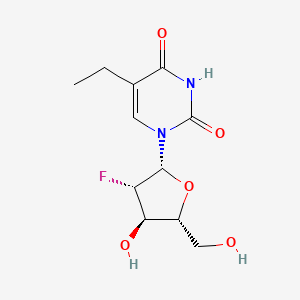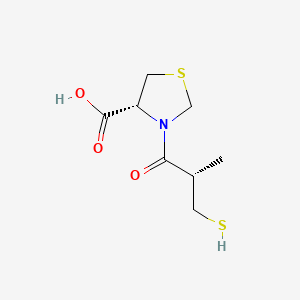
Aluminum nitride
Descripción general
Descripción
Aluminum nitride (AlN) is a compound of aluminum and nitrogen, and is a ceramic material with unique properties. It has a high melting point, low thermal expansion, and good electrical insulation properties. AlN is used in a variety of applications, including thermal management, electronic packaging, and sensors. Its ability to withstand high temperatures makes it suitable for use in high temperature environments, such as aerospace and automotive applications. In addition, AlN is used in the production of semiconductors, and has been studied for its potential applications in medical devices.
Aplicaciones Científicas De Investigación
Reinforcement in Aluminium Metal Matrix Composites : Aluminum and its composites, including those reinforced with nitrides like silicon nitride, have gained attention for improved mechanical properties, wear and corrosion resistance, and cost-effectiveness. This makes AlN composites suitable for various applications, including aerospace and automotive industries (Arya & Telang, 2020).
Semiconductor Industry : AlN is used as a high-thermal-conductivity insulator in semiconductors. Its hydrolysis potential is being explored for solar thermochemical ammonia synthesis, making it a material of interest for sustainable energy applications (Bartel et al., 2016).
Piezoelectric Applications : AlN exhibits piezoelectric properties, making it suitable for high-temperature sensor applications in harsh environments like turbine exhausts. Its stability and compatibility with silicon are advantageous for various sensor technologies (Gillinger et al., 2015).
MEMS Applications : AlN's piezoelectric properties are particularly excellent for microelectromechanical systems (MEMS) applications, such as communication resonators, sensors, and energy harvesters. Enhancements in its piezoelectric coefficient are under research to improve MEMS performance (Uehara et al., 2017).
Nanomechanical Resonators : The growth of epitaxial AlN on silicon and its patterning into nanomechanical flexural resonators have shown potential in the integration of mechanical devices with electronic and surface acoustic wave devices (Cleland et al., 2001).
Thin-Film Microwave Acoustic Devices : Research on AlN thin films for microwave acoustic devices focuses on obtaining high-quality material for device fabrication on various substrates including Si and GaAs, underlining its significance in communications technology (McCarron et al., 1988).
Optical Frequency Comb Generation : AlN's nonlinear optical properties are leveraged for on-chip wavelength conversion and optical frequency comb generation, which are essential for telecommunication applications (Jung et al., 2013).
Energy Harvesting and Acoustic Devices : AlN thin films are investigated for their use in energy harvesting devices, ultrasonic transducers, and power semiconductor devices, showcasing its versatility in both mechanical and electrical applications (Fei et al., 2018).
Mecanismo De Acción
Target of Action
Aluminum nitride (AlN) primarily targets electronic components and substrates due to its high thermal conductivity and electrical insulation properties. It is widely used in microelectronics as a heat sink and substrate material .
Mode of Action
AlN interacts with its targets through its thermal and electrical properties. When used as a substrate, it efficiently dissipates heat generated by electronic components, preventing overheating and ensuring stable operation. Its electrical insulation prevents short circuits and maintains the integrity of electronic signals .
Biochemical Pathways
This oxidation process forms a porous oxide layer, primarily composed of aluminum oxide (Al₂O₃), which can affect the material’s thermal conductivity and mechanical properties .
Pharmacokinetics
In the context of materials science, pharmacokinetics can be likened to the absorption, distribution, metabolism, and excretion (ADME) properties of AlN. AlN exhibits high thermal stability and low reactivity, which contribute to its longevity and effectiveness in electronic applications. Its bioavailability in this context refers to its ability to maintain its properties over time under operational conditions .
Result of Action
The primary molecular and cellular effects of AlN’s action include efficient heat dissipation and electrical insulation. These effects result in enhanced performance and longevity of electronic devices. The formation of an oxide layer during oxidation can lead to changes in surface properties, potentially impacting the material’s effectiveness .
Action Environment
Environmental factors such as temperature, humidity, and exposure to reactive gases can influence the action, efficacy, and stability of AlN. High temperatures can accelerate oxidation, leading to the formation of a porous oxide layer that may degrade thermal conductivity. Humidity and reactive gases can further exacerbate this process, impacting the material’s performance .
This compound’s unique properties make it an invaluable material in the field of electronics, providing both thermal management and electrical insulation. Understanding its mechanism of action and the factors influencing its performance is crucial for optimizing its use in various applications.
: Springer - Oxidation mechanism of this compound revisited : Journal of Advanced Ceramics - Oxidation mechanism of this compound revisited : Journal of Materials Research - Oxidation behavior of this compound
Análisis Bioquímico
Biochemical Properties
Aluminum nitride plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be less efficient. For example, this compound has been shown to act as a catalyst in the synthesis of chromeno[4,3-b]chromenes, interacting with enzymes and proteins to enhance the reaction rate . The nature of these interactions involves the binding of this compound to specific active sites on the enzymes, thereby stabilizing the transition state and lowering the activation energy required for the reaction.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain signaling proteins, leading to altered gene expression patterns and metabolic fluxes. These changes can impact cell proliferation, differentiation, and apoptosis. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, either inhibiting or activating their functions. This binding can result in conformational changes in the biomolecules, affecting their activity and stability. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as metabolism, cell cycle regulation, and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to certain environmental factors, such as moisture and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to this compound can lead to cumulative oxidative stress in cells, resulting in long-term changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can induce toxic effects. Studies have shown that high doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. It is important to carefully control the dosage of this compound in experimental settings to avoid potential toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic fluxes and metabolite levels. For example, this compound can interact with enzymes involved in oxidative phosphorylation, affecting the production of ATP and other metabolites. These interactions can lead to changes in cellular energy metabolism and overall metabolic homeostasis. Additionally, this compound can influence the levels of reactive oxygen species (ROS) in cells, impacting redox balance and oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and within different cellular compartments. The localization and accumulation of this compound can affect its activity and function, with certain cellular regions being more susceptible to its effects. For example, this compound may accumulate in mitochondria, where it can influence mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, affecting protein folding and energy metabolism, respectively. The specific localization of this compound can determine its overall impact on cellular function and health .
Propiedades
IUPAC Name |
azanylidynealumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGFYZPCRLYGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlN | |
| Record name | aluminium nitride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aluminium_nitride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066977 | |
| Record name | Aluminum nitride (AlN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
40.988 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless translucent solid; [Merck Index] Pale grey or green-grey powder; Odor of ammonia in moist air; Decomposes in water; [Materion Advanced Chemicals MSDS] | |
| Record name | Aluminum nitride (AlN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum nitride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11778 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
24304-00-5 | |
| Record name | Aluminum nitride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24304-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024304005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum nitride (AlN) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum nitride (AlN) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium nitride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM NITRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K47D7P3M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes aluminum nitride (AlN) a promising material for electronic packaging?
A1: this compound exhibits a unique combination of high thermal conductivity, high electrical resistivity, and a coefficient of thermal expansion close to that of silicon. [, ] This makes it an ideal material for use as a substrate in electronic packaging, especially for high-power applications where heat dissipation is critical. [, ]
Q2: How can the mechanical properties of this compound ceramics be improved?
A2: The mechanical properties of AlN ceramics can be enhanced by reinforcing them with this compound whiskers. [] These whiskers, due to their high breaking strength and large elastic modulus, improve the overall strength and reliability of the ceramic material. []
Q3: What are the advantages of using this compound in high-power electronics?
A3: AlN is a suitable alternative to beryllium oxide, a highly toxic material, for high-power electronics. [] Its high thermal conductivity enables efficient heat dissipation, preventing overheating and ensuring reliable performance of electronic components. [, ]
Q4: Can this compound be used for optical applications?
A4: Yes, this compound is a promising material for integrated photonics. Its ability to be combined with silicon carbide allows for the creation of silicon-carbide-on-aluminum-nitride platforms. [] AlN's high thermal conductivity compared to silicon dioxide also benefits optical device performance. []
Q5: What are the advantages of using AlN as an insulator in silicon-on-insulator (SOI) structures?
A5: AlN offers superior thermal properties compared to conventional silicon dioxide insulators in SOI structures. [] This helps to address self-heating effects, leading to improved device performance and reliability. []
Q6: How does the addition of this compound impact the properties of tool ceramics based on chromium oxide?
A6: Adding ultra-dispersed this compound powder to chromium oxide-based tool ceramics enhances their mechanical properties. [] This is achieved through reaction sintering, which prevents the destruction of chromium oxide at high temperatures and leads to the formation of a solid solution at the interface. []
Q7: What methods are available for synthesizing this compound powder?
A7: Several methods exist for synthesizing AlN powder, including direct nitridation of aluminum, carbothermal reduction of aluminum oxide, and plasma synthesis. [, , , , , ] Each method offers its advantages and disadvantages in terms of cost, purity, and particle size control.
Q8: How does the carbothermal reduction method work for synthesizing this compound?
A8: The carbothermal reduction method involves heating a mixture of aluminum oxide and carbon in a nitrogen atmosphere at high temperatures. [] The carbon reacts with the oxygen from the aluminum oxide, leaving behind pure this compound. []
Q9: What are the challenges in sintering this compound ceramics?
A9: Sintering AlN ceramics is challenging due to its covalent bonding nature. [] Achieving high density and good mechanical properties requires careful control of sintering temperature, pressure, and the use of sintering aids. [] Non-uniform furnace temperatures during sintering can drastically affect the ceramic properties. []
Q10: Can this compound be deposited as a thin film?
A10: Yes, this compound thin films can be deposited using techniques like magnetron sputtering and plasma-enhanced atomic layer deposition (PEALD). [, ] These films find applications in various electronic and optoelectronic devices. [, ]
Q11: How does the morphology of this compound whiskers affect their properties?
A11: this compound whiskers with a smooth surface, uniform length, straight structure, and high length-to-diameter ratio offer superior mechanical properties. [] Controlling the synthesis parameters is crucial to achieving desired whisker morphology. []
Q12: How can the oxygen content in this compound powder be reduced?
A12: Heating the this compound powder in a nitrogen atmosphere at high temperatures (e.g., 1800 °C) helps reduce its oxygen content. [] This process is essential for obtaining high-purity AlN powder for demanding applications. []
Q13: Can this compound be metalized for use in electronic circuits?
A13: Yes, this compound ceramics can be metalized using techniques like electroless nickel-phosphorus plating. [] Proper surface treatment of the ceramic is crucial for achieving strong adhesion of the metal film. []
Q14: What is the molecular formula and weight of this compound?
A14: The molecular formula of this compound is AlN. Its molecular weight is 40.988 g/mol.
Q15: How is the crystal structure of this compound characterized?
A15: X-ray diffraction (XRD) is commonly used to characterize the crystal structure of this compound. [, , ] AlN typically exhibits a hexagonal wurtzite crystal structure. []
Q16: What spectroscopic techniques are used to study this compound?
A16: Raman spectroscopy and photoluminescence measurements are valuable tools for investigating the structural and optical properties of this compound. [, ] These techniques provide information about defects, impurities, and electronic band structure.
Q17: What are the typical crystallite sizes achievable in this compound powder?
A17: Depending on the synthesis method and parameters, this compound powders with nanometric crystallite sizes (e.g., 30 nm) can be prepared. [] Controlling the crystallite size is crucial for tailoring the material's properties for specific applications.
Q18: How does the texture of this compound films influence their piezoelectric properties?
A18: The piezoelectric properties of AlN films depend heavily on their crystallographic texture. [] Films with a strong (002) texture exhibit enhanced piezoelectric properties, making them suitable for applications such as micro-electro-mechanical systems (MEMS) devices. []
Q19: How is this compound used in the production of LEDs?
A19: this compound is employed as a buffer layer in gallium nitride-based LEDs. [] Its wide bandgap and good thermal conductivity make it suitable for improving the efficiency and performance of these devices. []
Q20: Can this compound host quantum emitters?
A20: Yes, research shows that this compound can host defect-center related single-photon emitters, which are crucial for quantum photonic applications. [] Heavy ion implantation techniques are being explored to create these emitters in AlN. []
Q21: How is this compound used in the fabrication of high-frequency resonators?
A21: this compound's piezoelectric properties are utilized in the fabrication of high-frequency resonators for applications like wireless communication. [] The material's high mechanical quality factor and electromechanical coupling coefficient make it suitable for such devices. []
Q22: What are the environmental concerns associated with this compound production?
A22: The production of this compound, particularly through carbothermal reduction, can release greenhouse gases like carbon dioxide. [] Implementing sustainable practices and exploring alternative synthesis routes are essential to minimize the environmental impact.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



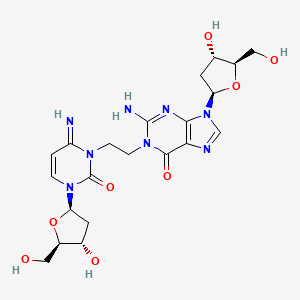
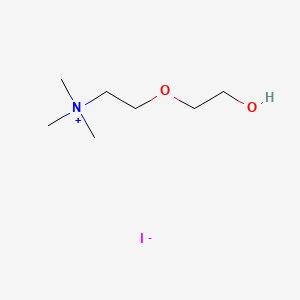
![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)
